molecular formula C18H20N2O3 B4718858 N-[3-(acetylamino)phenyl]-4-phenoxybutanamide

N-[3-(acetylamino)phenyl]-4-phenoxybutanamide

Cat. No.: B4718858
M. Wt: 312.4 g/mol
InChI Key: ZLGFQKALXIYLHI-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-4-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-phenoxybutanamide typically involves the following steps:

    Acetylation: The starting material, 3-aminophenol, is acetylated using acetic anhydride to form 3-(acetylamino)phenol.

    Coupling Reaction: The acetylated product is then subjected to a coupling reaction with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-4-phenoxybutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxybutanamide moiety may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)acrylamide
  • N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide
  • N-[4-(acetylamino)phenyl]-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide

Uniqueness

N-[3-(acetylamino)phenyl]-4-phenoxybutanamide is unique due to its specific structural features, such as the combination of an acetylamino group with a phenoxybutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(3-acetamidophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-14(21)19-15-7-5-8-16(13-15)20-18(22)11-6-12-23-17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGFQKALXIYLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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